REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([C:11]#[N:12])[cH:13][cH:14][c:15](-[n:17]2[n:18][cH:19][cH:20][cH:21]2)[cH:16]1.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH:22]([O-:23])=[O:24].[NH4+:25]>>[OH:8][c:9]1[c:10]([C:11]#[N:12])[cH:13][cH:14][c:15](-[n:17]2[n:18][cH:19][cH:20][cH:21]2)[cH:16]1
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Name
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N#Cc1ccc(-n2cccn2)cc1OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(-n2cccn2)cc1OCc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Type
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product
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Smiles
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N#Cc1ccc(-n2cccn2)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |